Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate
Overview
Description
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 4-position of the pyridine ring, along with an ethyl ester group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as neuroprotective and anti-neuroinflammatory agents .
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate typically involves the reaction of 3-chloro-4-(trifluoromethyl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-chloro-4-(trifluoromethyl)pyridine+ethyl chloroformatebaseethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Reduction: Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinemethanol.
Hydrolysis: 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid.
Scientific Research Applications
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate has several applications in scientific research, including:
Medicinal chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: As an intermediate in the synthesis of herbicides and pesticides.
Material science: In the development of advanced materials with specific electronic or optical properties.
Catalysis: As a ligand or catalyst in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(trifluoromethyl)pyridine: Lacks the ester group, making it less versatile in synthetic applications.
Ethyl 3-chloro-2-pyridinecarboxylate: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate: Lacks the chloro group, affecting its nucleophilicity and potential reaction pathways.
Uniqueness
Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the combined presence of the chloro, trifluoromethyl, and ester groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules with diverse applications in various fields.
Properties
IUPAC Name |
ethyl 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)5(3-4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJKBWWCJIQXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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